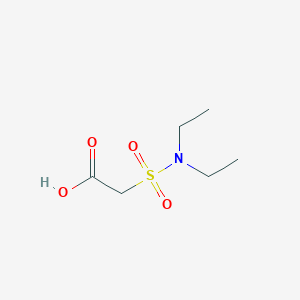![molecular formula C11H16N2O3S B1462319 Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate CAS No. 1242972-14-0](/img/structure/B1462319.png)
Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .Chemical Reactions Analysis
The compound reacts with aliphatic amines to give the corresponding acetamides . Other reactions include those with hydrazine hydrate and aniline .Aplicaciones Científicas De Investigación
Pharmacokinetics and Toxicokinetics
- Ethyl Acetate and Metabolism : Studies investigating the metabolism and toxicokinetics of ethyl derivatives, like ethyl tert-butyl ether (ETBE) and ethyl acetate, provide crucial information on how these compounds are absorbed, metabolized, and excreted in humans. For instance, the controlled exposure of male volunteers to ETBE vapor revealed insights into its uptake, disposition, and potential metabolites such as tert-butyl alcohol (TBA) and acetone, suggesting a metabolic pathway that could be relevant for understanding the metabolism of similar ethyl derivatives (Nihlen, Löf, & Johanson, 1998).
Health and Safety Assessments
- Occupational Exposure : Research on the exposure of workers to solvents like ethyl acetate in various industries, including nail salons, has helped characterize workplace safety and health risks. For example, a study measuring personal and area concentrations of solvents among Vietnamese nail salon workers in California aimed to understand the health implications of exposure to ethyl acetate and other solvents, contributing to occupational health guidelines and safety practices (Quach et al., 2011).
Direcciones Futuras
While the future directions for this specific compound are not explicitly mentioned in the search results, it’s worth noting that imidazole containing compounds, which are structurally similar, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate could potentially have similar applications in the future.
Propiedades
IUPAC Name |
ethyl 2-(6-oxo-2-propylsulfanyl-1H-pyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-17-11-12-8(6-9(14)13-11)7-10(15)16-4-2/h6H,3-5,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZESCKIYGOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)



![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)



![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)
